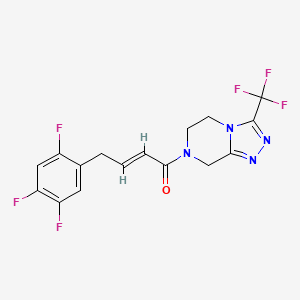

Sitagliptin Deamino Impurity 1

Beschreibung

BenchChem offers high-quality Sitagliptin Deamino Impurity 1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sitagliptin Deamino Impurity 1 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(E)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F6N4O/c17-10-7-12(19)11(18)6-9(10)2-1-3-14(27)25-4-5-26-13(8-25)23-24-15(26)16(20,21)22/h1,3,6-7H,2,4-5,8H2/b3-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSHJJFVCWMIKH-HNQUOIGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C=CCC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)/C=C/CC3=CC(=C(C=C3F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F6N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253056-18-6 | |

| Record name | (2E)-1-(5,6-Dihydro-3-(trifluoromethyl)-1,2,4-triazolo(4,3-a)pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)-2-buten-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1253056186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(5,6-DIHYDRO-3-(TRIFLUOROMETHYL)-1,2,4-TRIAZOLO(4,3-A)PYRAZIN-7(8H)-YL)-4-(2,4,5-TRIFLUOROPHENYL)-2-BUTEN-1-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BA5DQ297BM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Topic: Sitagliptin Deamino Impurity 1: A Guide to Synthesis Pathway and Formation Mechanism

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus. The control of impurities during the manufacturing and storage of any active pharmaceutical ingredient (API) is critical to ensure its safety and efficacy. Among the known degradation products of Sitagliptin, the Deamino Impurity 1, also known as 3-Desamino-2,3-dehydro Sitagliptin, is of significant interest.[1] This impurity is recognized as a principal degradant formed under acidic stress conditions.[2][3] Understanding its formation mechanism is crucial for developing robust formulations and storage strategies. Furthermore, the deliberate synthesis of this impurity is essential for its use as a reference standard in analytical methods to ensure the quality and stability of Sitagliptin drug products. This guide provides a comprehensive overview of the chemical characteristics, formation mechanism, and a detailed synthetic pathway for Sitagliptin Deamino Impurity 1, tailored for professionals in pharmaceutical research and development.

Characterization of Sitagliptin Deamino Impurity 1

Sitagliptin Deamino Impurity 1 is the result of a chemical transformation of the parent Sitagliptin molecule involving the loss of its primary amine group and the concurrent formation of a double bond.[1][4] This structural change significantly alters the molecule's chemical properties.

Chemical Identity:

-

Systematic Name: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[2][5][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one[4]

-

Common Synonyms: 3-Desamino-2,3-dehydro Sitagliptin, Sitagliptin Impurity 8[4]

-

Molecular Formula: C₁₆H₁₂F₆N₄O[4]

Physicochemical Properties:

| Property | Value | Source |

| Molecular Weight | 390.29 g/mol | [4] |

| Monoisotopic Mass | 390.09153 g/mol | [4] |

| Appearance | Off-White Waxy Solid | [4] |

| Topological Polar Surface Area | 51 Ų | [4] |

| Rotatable Bond Count | 3 | [4] |

Formation Mechanism: Acid-Catalyzed Degradation

The primary pathway for the formation of Deamino Impurity 1 is through the forced degradation of Sitagliptin under acidic conditions, typically at elevated temperatures.[2] Studies have shown that significant degradation occurs when Sitagliptin is exposed to hydrochloric acid.[2][3][7]

Mechanistic Rationale: The transformation is a classic acid-catalyzed elimination reaction. The process is initiated by the protonation of the primary amine on the butanamine side chain of Sitagliptin. This protonation converts the amino group (-NH₂) into a much better leaving group, ammonium (-NH₃⁺). Subsequently, the protonated amine departs as ammonia (NH₃). A base (such as water or the conjugate base of the acid) then abstracts a proton from the adjacent carbon, leading to the formation of a thermodynamically stable conjugated carbon-carbon double bond. This results in the α,β-unsaturated ketone structure characteristic of the impurity.

Diagram: Proposed Mechanism of Formation

Caption: Multi-step pathway for the synthesis of the impurity.

Experimental Protocol: Final Condensation Step

This protocol, adapted from patent literature, details the crucial final step of the synthesis: the coupling of the side chain with the heterocyclic core. [8] Objective: To synthesize Deamino Impurity 1 by condensing the butenoic acid side chain with the triazolopyrazine core.

Materials:

-

(E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid (Intermediate from Knoevenagel condensation)

-

3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[2][5][6]riazolo[4,3-a]pyrazine hydrochloride

-

1,1'-Carbonyldiimidazole (CDI) or a similar coupling agent

-

Triethylamine (TEA)

-

Ethyl acetate (solvent)

-

1 M HCl (for washing)

-

1 M NaOH (for washing)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate

Procedure:

-

Acid Activation: Dissolve the (E)-4-(2,4,5-trifluorophenyl)but-2-enoic acid (1.0 eq) in ethyl acetate. Add CDI (approx. 1.05 eq) and stir the mixture at room temperature for about 30 minutes to activate the carboxylic acid.

-

Coupling: To the activated acid solution, add the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-t[2][5][6]riazolo[4,3-a]pyrazine hydrochloride (1.0 eq) followed by triethylamine (1.0 eq) to neutralize the hydrochloride salt.

-

Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction's completion using TLC or HPLC.

-

Workup: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, 1 M NaOH, and finally with saturated brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude solid product.

-

Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure Sitagliptin Deamino Impurity 1. The reported yield for this step is high, in the range of 83-86%. [8]

Analytical Considerations

A validated, stability-indicating analytical method is required to separate and quantify Sitagliptin from its impurities, including the Deamino Impurity 1. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed. [9][10] Typical RP-HPLC Method Parameters:

| Parameter | Typical Condition | Source |

| Column | C18 (e.g., Poroshell 120 EC-C18, Zorbax Eclipse Plus) | [2][9] |

| Mobile Phase | Gradient elution with Ammonium Acetate or Phosphate buffer and Acetonitrile | [9][10] |

| Flow Rate | 0.3 - 1.0 mL/min | [2][11] |

| Detection | UV at 210 nm or 254 nm | [9][10] |

| Column Temperature | 25 - 37 °C | [2][11] |

Conclusion

A thorough understanding of the formation and synthesis of Sitagliptin Deamino Impurity 1 is indispensable for ensuring the quality, safety, and stability of Sitagliptin drug products. The impurity arises primarily from an acid-catalyzed elimination reaction, a mechanism that must be considered during formulation development and storage. The availability of a robust, deliberate synthesis pathway enables the production of a pure reference standard, which is fundamental for the validation of analytical methods used in routine quality control and stability studies. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals working with Sitagliptin.

References

Sources

- 1. Sitagliptin DeaMino IMpurity 1 | 1253056-18-6 [chemicalbook.com]

- 2. seer.ufrgs.br [seer.ufrgs.br]

- 3. Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity | Drug Analytical Research [seer.ufrgs.br]

- 4. guidechem.com [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. CN105130999A - Synthesis method of Sitagliptin impurities - Google Patents [patents.google.com]

- 9. ijpsr.com [ijpsr.com]

- 10. scispace.com [scispace.com]

- 11. scielo.br [scielo.br]

Structural Elucidation of Sitagliptin Deamino Impurity 1: An Orthogonal Approach Using Mass Spectrometry and NMR Spectroscopy

An In-depth Technical Guide for Drug Development Professionals

Preamble: The Imperative of Impurity Profiling in Pharmaceutical Quality

In modern drug development, the principle of "quality by design" necessitates a profound understanding of a drug substance's purity profile. Impurities, whether arising from synthesis, degradation, or storage, can impact the safety and efficacy of a pharmaceutical product. Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, is no exception.[1][2] Regulatory bodies mandate the identification and characterization of any impurity present above a specified threshold.

This technical guide provides a comprehensive, field-proven methodology for the characterization of a critical Sitagliptin degradation product: Sitagliptin Deamino Impurity 1 , also known as 3-Desamino-2,3-dehydro Sitagliptin . We will explore its generation via forced degradation and detail its definitive structural elucidation using an orthogonal analytical strategy that leverages the strengths of both High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4] This dual approach is the cornerstone of modern structural chemistry, providing the molecular formula and connectivity map required for unambiguous identification.

Genesis of the Impurity: Forced Degradation Studies

To proactively identify potential degradants that may form during the shelf-life of a drug product, forced degradation studies are essential. Sitagliptin Deamino Impurity 1 is a known product of acid hydrolysis.[5][6] Subjecting the Sitagliptin drug substance to acidic conditions mimics potential long-term storage instability and provides a targeted method for generating the impurity for characterization.

Causality of Experimental Choice: Acid-catalyzed degradation often targets labile functional groups. In Sitagliptin, the primary amino group is susceptible to elimination, particularly with the adjacent carbonyl group influencing the molecule's electronic environment. This process results in the loss of ammonia (NH₃) and the formation of a thermodynamically stable conjugated double bond.

Experimental Protocol: Acid-Induced Degradation

-

Preparation: Dissolve 100 mg of Sitagliptin phosphate monohydrate reference standard in 10 mL of a 1:1 mixture of acetonitrile and water.

-

Stress Condition: Add 5 mL of 2.5 M hydrochloric acid (HCl) to the solution.[5]

-

Incubation: Heat the mixture in a water bath at 60°C for 6 hours.[5] This accelerates the degradation process to generate a sufficient quantity of the impurity.

-

Neutralization: Cool the solution to room temperature and carefully neutralize it with 2.5 M sodium hydroxide (NaOH) to a pH of ~7.0.

-

Analysis: Dilute the resulting solution with the mobile phase for subsequent UPLC-MS and NMR analysis. For isolation, preparative HPLC may be employed.[7]

The Orthogonal Analytical Workflow

A single analytical technique is rarely sufficient for the definitive identification of an unknown impurity. Mass spectrometry provides highly sensitive molecular weight information and fragmentation data, while NMR spectroscopy offers an unparalleled view of the molecule's carbon-hydrogen framework and atom connectivity.[3][8] Combining these techniques creates a self-validating system for structural elucidation.

Caption: Orthogonal workflow for impurity characterization.

Mass Spectrometry Analysis: Unveiling the Molecular Formula

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the initial tool of choice due to its high sensitivity and ability to provide molecular weight information for components separated from a complex mixture.[4][9]

Experimental Protocol: UPLC-MS/MS Analysis

-

Instrumentation: An Ultra-Performance Liquid Chromatograph coupled to a Triple Quadrupole or Q-Tof mass spectrometer (UPLC-MS/MS).[10][11]

-

Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent.

-

Mobile Phase A: 0.1% Formic acid in water.[10]

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

-

MS Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

Scan Mode: Full scan for parent ion identification and product ion scan for fragmentation analysis.

Data Interpretation and Results

High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which is critical for determining the elemental composition.

-

Sitagliptin (Parent Drug): The protonated molecule [M+H]⁺ is observed at an m/z of 408.1136 , corresponding to the molecular formula C₁₆H₁₆F₆N₅O⁺.

-

Deamino Impurity 1: The impurity elutes earlier than Sitagliptin due to its slightly lower polarity. Its protonated molecule [M+H]⁺ is observed at an m/z of 391.0915 , corresponding to the molecular formula C₁₆H₁₃F₆N₄O⁺.

The mass difference of 17.0221 Da between the parent drug and the impurity is a compelling piece of evidence for the loss of an ammonia molecule (NH₃, exact mass 17.0265 Da), strongly suggesting a deamination event.

Table 1: High-Resolution Mass Spectrometry Data

| Compound | Molecular Formula | Calculated [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Mass Difference (Da) |

|---|---|---|---|---|

| Sitagliptin | C₁₆H₁₅F₆N₅O | 408.1128 | 408.1136 | - |

| Deamino Impurity 1 | C₁₆H₁₂F₆N₄O | 391.0915 | 391.0915 | -17.0221 |

Fragmentation Analysis (MS/MS): Tandem MS provides structural confirmation.

-

Sitagliptin Fragmentation: The major fragment ion for Sitagliptin is observed at m/z 235 , resulting from the cleavage of the amide bond.[12]

-

Impurity Fragmentation: The Deamino Impurity 1 also shows a prominent fragment at a similar m/z, indicating that the trifluoromethyl-triazolopyrazine moiety remains intact. The fragmentation of the side chain, however, differs due to the presence of the new double bond, further corroborating the structural change.

NMR Spectroscopy: The Definitive Structural Blueprint

While MS suggests what was lost, NMR spectroscopy reveals precisely where the structural change occurred.[8][13] By comparing the ¹H and ¹³C NMR spectra of Sitagliptin and the isolated impurity, we can map the molecular structure with certainty.

Experimental Protocol: NMR Analysis

-

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

-

Sample Preparation: Dissolve ~5-10 mg of the isolated impurity (or a sample enriched via forced degradation) in a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Chloroform-d (CDCl₃).

-

Experiments:

-

¹H NMR: To observe all proton environments.

-

¹³C NMR: To observe all carbon environments.

-

2D NMR (COSY, HSQC): Optional but highly recommended for unambiguous assignment of proton and carbon signals, especially for complex molecules.

-

Comparative Spectral Interpretation

The key to the elucidation lies in identifying the signals that disappear from the Sitagliptin spectrum and the new signals that appear in the impurity's spectrum.

Caption: Structural transformation and key NMR spectral changes.

Key Observations:

-

Disappearance of Signals: In the ¹H NMR spectrum of the impurity, the signals corresponding to the two amine protons (-NH₂) of Sitagliptin (often a broad singlet) and the methine proton (-CH) at the chiral center alpha to the amino group are absent.[14][15] Similarly, in the ¹³C NMR spectrum, the signal for the chiral methine carbon disappears.

-

Appearance of New Signals: The most telling evidence is the emergence of two new signals in the vinylic region of the ¹H NMR spectrum (typically between 6.0-7.0 ppm). These signals exhibit a large coupling constant (J ≈ 15-16 Hz), which is characteristic of protons in a trans (E) configuration on a double bond. In the ¹³C spectrum, two new signals appear in the 120-140 ppm range, consistent with sp² hybridized carbons of a double bond.

Table 2: Comparative ¹H NMR Data (Key Signals in DMSO-d₆)

| Assignment | Sitagliptin (δ ppm) | Deamino Impurity 1 (δ ppm) | Rationale for Change |

|---|---|---|---|

| -NH₂ protons | ~8.5 (broad s, 2H) | Absent | Loss of amine group |

| -CH-NH₂ proton | ~3.8 (m, 1H) | Absent | Elimination to form double bond |

| -CH₂-CH(NH₂)- | ~2.7 (m, 2H) | ~3.4 (d, 2H) | Protons now adjacent to C=C bond |

| -CH=CH- | Absent | ~6.5 (dt, 1H), ~6.9 (dt, 1H) | Formation of new vinyl group |

Table 3: Comparative ¹³C NMR Data (Key Signals in DMSO-d₆)

| Assignment | Sitagliptin (δ ppm) | Deamino Impurity 1 (δ ppm) | Rationale for Change |

|---|---|---|---|

| -C=O (Amide) | ~170 | ~168 | Minor shift due to conjugation |

| -CH-NH₂ | ~45 | Absent | Elimination to form double bond |

| -CH₂- (adjacent to CH-NH₂) | ~42 | ~40 | Change in adjacent group |

| -CH=CH- | Absent | ~125, ~138 | Formation of new double bond |

Conclusion: A Confirmed Structure

-

MS Data confirms the loss of 17 Da, consistent with the loss of NH₃, and provides the exact molecular formula C₁₆H₁₂F₆N₄O.

-

NMR Data confirms the loss of the amine and adjacent methine protons and, crucially, demonstrates the formation of a new trans-configured carbon-carbon double bond.

The evidence irrefutably identifies Sitagliptin Deamino Impurity 1 as (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[5][10][11]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one .[16][17]

This rigorous, multi-technique approach exemplifies the standards required in pharmaceutical analysis, ensuring that all potential impurities are well-characterized. This knowledge is fundamental for setting appropriate specifications in quality control, ensuring the long-term stability of the drug product, and, ultimately, safeguarding patient safety.

References

-

Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o. (2023-07-17). Revista Brasileira de Farmácia Hospitalar e Serviços de Saúde. [Link]

-

Song, Y., et al. (2023). Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. Molecules. [Link]

-

Reddy, B., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. [Link]

-

Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Forced degradation studies of Sitagliptin Phosphate and Metformin HCl... ResearchGate. [Link]

-

Torres, S., et al. (2019). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Magnetic Resonance in Chemistry. [Link]

-

Determination of sitagliptin in human plasma using protein precipitation and tandem mass spectrometry. ResearchGate. [Link]

-

Chromatographic study of sitagliptin and ertugliflozin under quality-by-design paradigm. Acta Pharmaceutica. [Link]

-

Determination of NTTP in Sitagliptin by LCMS-8045. Shimadzu. [Link]

-

Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]

-

Forced degradation studies of Sitagliptin. ResearchGate. [Link]

-

Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Deciphering the Topology of Sitagliptin Using an Integrated Approach. ACS Omega. [Link]

-

ESTIMATION OF SITAGLIPTIN IN K2EDTA HUMAN PLASMA USING UHPLC-MS/MS METHOD. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. PubMed. [Link]

-

REVERSED-PHASE LIQUID CHROMATOGRAPHY WITH MASS DETECTION AND NMR CHARACTERIZATION OF SITAGLIPTIN DEGRADATION RELATED IMPURITIES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]

-

Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method. Journal of Drug Delivery and Therapeutics. [Link]

-

Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. NIH. [Link]

-

Product ion mass spectra and fragmentation patterns of (A) selinexor... ResearchGate. [Link]

-

Identification and profiling of impurities in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

-

Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]

-

Ion product mass spectra and fragmentation structural patterns of (A)... ResearchGate. [Link]

-

Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. ResearchGate. [Link]

-

Deciphering the Topology of Sitagliptin Using an Integrated Approach. ACS Omega. [Link]

-

Sitagliptin FP Impurity C | CAS No- 1803026-58-5. GLP Pharma Standards. [Link]

-

Sitagliptin FP Impurity D | CAS No- 1253056-18-6. GLP Pharma Standards. [Link]

-

3-Desamino-3,4-dehydro sitagliptin. PubChem. [Link]

-

SITAGLIPTIN PHOSPHATE MONOHYDRATE. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

-

A highly sensitive LC-MS/MS method for the determination and quantification of a recently identified N-nitrosamine impurity in the sitagliptin phosphate monohydrate active pharmaceutical ingredient. RSC Publishing. [Link]

-

Product ion mass spectrum and proposed fragmentation of the MH ion of sitagliptin. ResearchGate. [Link]

-

Two methods for the preparation of sitagliptin phosphate via chemical resolution and asymmetric hydrogenation. The Royal Society of Chemistry. [Link]

-

Quantitative analysis of sitagliptin using the 19F-NMR method: a universal technique for fluorinated compound detection. Analyst (RSC Publishing). [Link]

-

Chemical structures of sitagliptin (a), impurity 1 (b) and impurity 2 (c). ResearchGate. [Link]

-

Identification of sitagliptin binding proteins by affinity purification mass spectrometry. Journal of Pharmaceutical Analysis. [Link]

-

Sitagliptin-impurities. Pharmaffiliates. [Link]

Sources

- 1. Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: SITAGLIPTIN PHOSPHATE MONOHYDRATE [orgspectroscopyint.blogspot.com]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]

- 5. seer.ufrgs.br [seer.ufrgs.br]

- 6. ijpsr.com [ijpsr.com]

- 7. researchgate.net [researchgate.net]

- 8. veeprho.com [veeprho.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Deciphering the Topology of Sitagliptin Using an Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Page loading... [wap.guidechem.com]

- 17. glppharmastandards.com [glppharmastandards.com]

Formation kinetics of Sitagliptin Deamino Impurity 1 under forced degradation

An In-Depth Technical Guide to the Formation Kinetics of Sitagliptin Deamino Impurity 1 Under Forced Degradation Conditions

Abstract

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a cornerstone in the management of type 2 diabetes mellitus.[1][2] The manufacturing and storage of any active pharmaceutical ingredient (API) can lead to the formation of impurities, which may impact the drug's safety and efficacy. This technical guide provides a comprehensive exploration of the formation kinetics of a key degradation product, Sitagliptin Deamino Impurity 1 (also known as 3-Desamino-2,3-dehydro Sitagliptin).[3][4] We delve into the principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines, presenting a framework for not only identifying degradation pathways but also quantifying their reaction rates. This document offers detailed, field-proven protocols for executing these studies, developing a robust stability-indicating analytical method, and interpreting the resulting kinetic data. It is intended for researchers, analytical scientists, and drug development professionals seeking to establish a rigorous understanding of Sitagliptin's stability profile.

Introduction: The Imperative of Impurity Analysis

Sitagliptin: A Targeted Antidiabetic Agent

Sitagliptin's therapeutic action is derived from its inhibition of the DPP-4 enzyme. This enzyme is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] By inhibiting DPP-4, sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, leading to improved glycemic control.[1]

Regulatory Landscape: The Role of Forced Degradation

Regulatory bodies worldwide, guided by frameworks like the ICH Q1A(R2) guideline, mandate stringent stability testing to ensure the quality, safety, and efficacy of pharmaceutical products.[5] Forced degradation, or stress testing, is a critical component of this process. It involves subjecting the drug substance to conditions more severe than accelerated stability testing, such as high heat, humidity, and extremes of pH, as well as oxidative and photolytic stress.[5][6] The primary objectives are to elucidate the intrinsic stability of the molecule, identify potential degradation products, and, crucially, to develop and validate analytical methods that are "stability-indicating"—capable of separating the drug from its impurities.[5][6] A target degradation of 5-20% is often sought, as this provides sufficient levels of degradants for detection and characterization without compromising the integrity of the analysis.[5]

Focus Impurity: Sitagliptin Deamino Impurity 1

Among the potential degradants of Sitagliptin, the Deamino Impurity 1 is of particular interest. Its chemical name, (2E)-1-[3-(trifluoromethyl)-5,6-dihydro-[7][8][9]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one, and structure reveal the loss of the primary amine group from the parent molecule and the formation of a double bond.[3][10] Understanding the rate at which this impurity forms under various stress conditions is paramount for controlling its presence in the final drug product and defining appropriate storage and handling protocols.

Chemical Structure:

Proposed Formation Pathway of Deamino Impurity 1

The transformation of Sitagliptin to its deamino-dehydro impurity is primarily a consequence of hydrolytic stress. The mechanism likely involves an elimination reaction where the primary amine acts as a leaving group, facilitated by either acidic or basic conditions. This process results in the formation of a conjugated enone system, which is a key structural feature of the impurity. Studies have shown that Sitagliptin is particularly susceptible to degradation in both acidic and basic media.[6][13][14]

Caption: Workflow for a forced degradation kinetic study.

Core Experimental Protocols

The trustworthiness of kinetic data hinges on the robustness of the underlying analytical methods and experimental controls. The protocols described below are designed as self-validating systems.

Protocol 1: Stability-Indicating UPLC Method

Rationale: A UPLC/HPLC method is the cornerstone of this analysis. [7][15]Its "stability-indicating" nature must be proven, meaning it can resolve the main API peak from all potential degradation products, ensuring accurate quantification. [13]Validation is performed according to ICH Q2(R1) guidelines. [16] Step-by-Step Methodology:

-

Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a Photodiode Array (PDA) detector. [14][17]2. Chromatographic Conditions: | Parameter | Condition | | :--- | :--- | | Column | Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent) | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | Acetonitrile | | Gradient Elution | Time (min) | %B | | | 0.0 | 5 | | | 10.0 | 95 | | | 12.0 | 95 | | | 12.1 | 5 | | | 15.0 | 5 | | Flow Rate | 0.4 mL/min | | Column Temperature | 40 °C | | Detection | PDA, 267 nm | | Injection Volume | 2 µL |

-

Standard & Sample Preparation:

-

Diluent: Acetonitrile/Water (50:50 v/v).

-

Sitagliptin Stock (1000 µg/mL): Accurately weigh and dissolve Sitagliptin reference standard in diluent.

-

Impurity 1 Stock (100 µg/mL): Accurately weigh and dissolve Deamino Impurity 1 reference standard in diluent.

-

-

Method Validation:

-

Specificity: Spike the Sitagliptin solution with all known impurities, including Deamino Impurity 1, and perform a forced degradation study. The method must demonstrate baseline resolution for all peaks. Peak purity analysis using the PDA detector is essential.

-

Linearity, Accuracy, Precision: Validate across a suitable concentration range (e.g., LOQ to 150% of the target concentration) as per ICH guidelines.

-

Protocol 2: Kinetic Study under Forced Degradation

Rationale: This protocol details the procedure for acid and base hydrolysis, as these conditions are often most relevant for deamination. [17]Time-point sampling allows for the construction of a concentration-time profile.

Step-by-Step Methodology:

-

Preparation: Prepare a Sitagliptin solution in the chosen reaction medium (e.g., 0.5 N HCl) at a known concentration (e.g., 1500 µg/mL). [17]2. Stress Application:

-

Acid Hydrolysis: Place the solution in a thermostatically controlled water bath set to 70 °C. [17] * Base Hydrolysis: Place a solution in 0.1 N NaOH at room temperature. [17]3. Time-Point Sampling:

-

At predetermined intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the stressed solution.

-

Crucial Step (Quenching): Immediately neutralize the aliquot to stop the degradation reaction. For the acid sample, add an equimolar amount of NaOH. For the base sample, add an equimolar amount of HCl.

-

-

Analysis: Dilute the quenched sample to a suitable concentration (e.g., 100 µg/mL) with the diluent and analyze using the validated UPLC method from Protocol 1.

| Stress Condition | Reagent/Parameters | Rationale |

| Acid Hydrolysis | 0.5 N HCl at 70 °C | Simulates gastric conditions and accelerates acid-catalyzed degradation pathways. [17] |

| Base Hydrolysis | 0.1 N NaOH at Room Temp | Investigates susceptibility to base-catalyzed hydrolysis, which can occur in certain formulations or processing steps. [17] |

| Oxidative | 10% H₂O₂ at Room Temp | Assesses stability against oxidative stress, a common degradation route. [17] |

| Thermal | Dry Heat at 105 °C | Evaluates the intrinsic stability of the solid-state drug substance. [17] |

| Photolytic | UV light (1.2 million lux-hours) | Tests for light sensitivity as per ICH Q1B guidelines. [18] |

Kinetic Data Analysis and Interpretation

The goal of the analysis is to determine the reaction order and calculate the formation rate constant (k).

-

Data Processing: From the chromatograms, calculate the percentage of Deamino Impurity 1 present at each time point relative to the initial total peak area.

-

Determining Reaction Order: Plot the concentration of the impurity versus time in different ways to see which plot yields a straight line.

-

Zero-Order: [Impurity] vs. time. The rate is independent of reactant concentration.

-

First-Order: ln[Impurity] vs. time. The rate depends on the concentration of one reactant.

-

Second-Order: 1/[Impurity] vs. time. The rate depends on the concentration of two reactants (or one reactant squared). One study found the degradation of Sitagliptin in acid follows second-order kinetics. [14]3. Calculating the Rate Constant (k): The slope of the linear plot is directly related to the rate constant k. The R² value (correlation coefficient) of the linear regression should be >0.95 to confirm the reaction order.

-

Example Kinetic Data Summary

The following table presents hypothetical but realistic kinetic data for the formation of Deamino Impurity 1, demonstrating how results can be clearly summarized.

| Stress Condition | Determined Reaction Order | Rate Constant (k) (hr⁻¹) | Half-Life (t½) (hr) | Correlation (R²) |

| 0.5 N HCl @ 70°C | First-Order | 0.095 | 7.3 | 0.992 |

| 0.1 N NaOH @ RT | First-Order | 0.250 | 2.8 | 0.996 |

| 10% H₂O₂ @ RT | Zero-Order | 0.015 (%/hr) | N/A | 0.985 |

Interpretation: The data clearly shows that the formation of Deamino Impurity 1 is significantly faster under basic conditions compared to acidic conditions at the tested temperatures. The reaction follows first-order kinetics in both hydrolytic environments, indicating the rate is directly proportional to the concentration of Sitagliptin. Oxidative stress results in a much slower, zero-order formation, suggesting a different, concentration-independent mechanism.

Conclusion and Broader Implications

A thorough understanding of the formation kinetics of Sitagliptin Deamino Impurity 1 is not merely an academic exercise; it is fundamental to robust drug development. This kinetic data directly informs critical decisions regarding:

-

Formulation Development: Selecting excipients that do not promote degradation.

-

Process Control: Identifying and controlling manufacturing steps where the impurity might form.

-

Packaging and Storage: Defining appropriate packaging and storage conditions (e.g., temperature, humidity) to ensure the drug product remains within specification throughout its shelf life.

-

Shelf-Life Prediction: Using kinetic models (e.g., the Arrhenius equation) to predict the long-term stability of the product.

By integrating the principles of forced degradation, robust analytical methodology, and rigorous kinetic analysis, drug development professionals can build a comprehensive stability profile for Sitagliptin, ensuring the delivery of a safe and effective medication to patients.

References

- Benchchem. (n.d.). A Comparative Guide to Validated Analytical Procedures for Sitagliptin and Its Related Compounds.

- bepls. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation.

- Benchchem. (n.d.). A Comparative Guide to the Stability of Sitagliptin Derivatives.

- ResearchGate. (2018). Determination of sitagliptin in the presence of its organic impurities using Box-Behnken experimental design for robustness assessment.

- ResearchGate. (n.d.). Forced degradation studies of Sitagliptin Phosphate and Metformin HCl....

- Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.

- Journal of Pharmaceutical Research and Practice. (2025). A Review of Various Analytical Techniques-Based Methods for Quantification of Sitagliptin (DPP-4 Inhibitor).

- ResearchGate. (2025). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity.

- Guidechem. (n.d.). Sitagliptin DeaMino IMpurity 1 1253056-18-6 wiki.

- ResearchGate. (2024). Bioanalytical Method Development and Validation and forced degradation of Sitagliptin and determination of Pharmacokinetic application study in Human Plasma by RP-HPLC method.

- Latin American Journal of Pharmacy. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination o.

- ChemicalBook. (n.d.). Sitagliptin DeaMino IMpurity 1 | 1253056-18-6.

- SciSpace. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method.

- IJSDR. (n.d.). Forced Degradation Studies on Empagliflozin Tablets and Empagliflozin (Raw Material).

- ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.

- Labmix24. (n.d.). Sitagliptin Deamino Impurity 2 (Mixture of Z and E Isomers) - TLC-S-2023.

- Pharmaffiliates. (n.d.). Sitagliptin-impurities.

- Patsnap Synapse. (2024). What is the mechanism of Sitagliptin?.

- ACS Omega. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin.

- Patsnap Synapse. (2024). What is the mechanism of Sitagliptin Phosphate?.

Sources

- 1. What is the mechanism of Sitagliptin? [synapse.patsnap.com]

- 2. What is the mechanism of Sitagliptin Phosphate? [synapse.patsnap.com]

- 3. guidechem.com [guidechem.com]

- 4. Sitagliptin DeaMino IMpurity 1 | 1253056-18-6 [chemicalbook.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bepls.com [bepls.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. labmix24.com [labmix24.com]

- 13. asianpubs.org [asianpubs.org]

- 14. seer.ufrgs.br [seer.ufrgs.br]

- 15. asiapharmaceutics.info [asiapharmaceutics.info]

- 16. researchgate.net [researchgate.net]

- 17. scispace.com [scispace.com]

- 18. ijsdr.org [ijsdr.org]

A Comprehensive Technical Guide to the Chemical Stability and Degradation Profile of Sitagliptin Deamino Impurity 1

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the chemical stability and degradation profile of a critical impurity of Sitagliptin, known as Sitagliptin Deamino Impurity 1. This document delves into the identity, synthesis, formation pathways, and analytical methodologies pertinent to this impurity, offering valuable insights for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Introduction: The Imperative of Impurity Profiling in Pharmaceutical Development

Sitagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed oral antihyperglycemic agent for the management of type 2 diabetes mellitus.[1] The manufacturing and storage of any active pharmaceutical ingredient (API) like Sitagliptin can lead to the formation of impurities.[2] These impurities, even in trace amounts, can potentially impact the safety and efficacy of the final drug product. Therefore, a thorough understanding and control of these impurities are mandated by regulatory bodies worldwide, such as the International Council for Harmonisation (ICH).[3]

This guide focuses on a specific and significant impurity, Sitagliptin Deamino Impurity 1, providing a detailed exploration of its chemical characteristics and behavior under various stress conditions. Understanding the degradation profile of this impurity is paramount for developing robust formulations and establishing appropriate analytical control strategies.

Unveiling Sitagliptin Deamino Impurity 1: Structure and Identity

Sitagliptin Deamino Impurity 1 is chemically identified as (2E)-1-[3-(trifluoromethyl)-5,6-dihydro-[4][5][6]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one .[7][8] It is also referred to in literature and pharmacopeias as 3-Desamino-2,3-dehydro Sitagliptin and is assigned the CAS Number 1253056-18-6 .[9][10]

The structure of this impurity is characterized by the absence of the primary amine group present in the parent Sitagliptin molecule and the introduction of a double bond in the butan-1-one chain. This structural modification significantly alters the physicochemical properties of the molecule, including its polarity and potential for interaction with biological targets.

A closely related impurity, 3-Desamino-3,4-dehydrositagliptin, has also been identified and synthesized, highlighting the complexity of potential degradation pathways.[4][5][11]

Synthesis of Sitagliptin Deamino Impurity 1: A Reference Standard for Analytical Scrutiny

The availability of a pure reference standard is a prerequisite for the accurate identification and quantification of any impurity. A multi-step synthesis for 3-Desamino-2,3-dehydro Sitagliptin has been reported, providing a reliable source for this critical reference material.[4][5][11]

A key synthetic approach involves the following generalized steps:

-

Cross-coupling reaction: An efficient cobalt-catalyzed cross-coupling reaction is employed as a crucial step.[4][5][11]

-

Hydrolysis: The subsequent hydrolysis of the resulting ester is a critical transformation.[4][5][11]

-

Amide bond formation: The final step involves the formation of an amide bond to yield the target impurity.[4][5][11]

The selection of reagents and reaction conditions, particularly during the amide bond formation, is critical to control the regioselectivity and minimize the formation of the isomeric 3-Desamino-3,4-dehydrositagliptin.[4][5][11]

Degradation Profile: Unraveling the Formation of Deamino Impurity 1

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that could form under various environmental conditions. While numerous studies have investigated the forced degradation of Sitagliptin under acid, base, oxidative, thermal, and photolytic stress, the specific formation of 3-Desamino-2,3-dehydro Sitagliptin is a key area of interest.[12][13][14]

The formation of this impurity is logically linked to the deamination of the primary amine in the Sitagliptin molecule, followed by dehydration. The primary amine group in Sitagliptin is a potential site for chemical transformation.[6] Under certain stress conditions, this amine can be eliminated, leading to the formation of an unsaturated derivative.

While direct evidence from forced degradation studies explicitly identifying this impurity is still emerging in publicly available literature, the known reactivity of primary amines suggests that conditions promoting deamination could favor its formation. This underscores the importance of robust analytical methods capable of detecting and quantifying this specific impurity during stability testing.

Analytical Methodologies: Detecting and Quantifying Deamino Impurity 1

The development and validation of a stability-indicating analytical method are crucial for ensuring the quality and safety of Sitagliptin. Such a method must be able to separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[2][15]

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Sitagliptin and its impurities.[16][17][18] A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is essential for the routine quality control of Sitagliptin.

Key considerations for an effective analytical method for Sitagliptin Deamino Impurity 1 include:

-

Column Chemistry: A C18 column is commonly employed for the separation of Sitagliptin and its related substances.[12]

-

Mobile Phase: The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol, needs to be optimized to achieve adequate resolution between Sitagliptin and its impurities, including the deamino impurity.[3][13]

-

Detector: A UV detector is commonly used for the quantification of Sitagliptin and its impurities.[12][13]

-

Method Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.[2]

The following table summarizes a typical starting point for developing an HPLC method for the analysis of Sitagliptin and its impurities:

| Parameter | Recommended Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water | Provides good peak shape and resolution for amine-containing compounds. |

| Mobile Phase B | Acetonitrile | Common organic modifier in reversed-phase chromatography. |

| Gradient Elution | Optimized gradient | To ensure the elution and separation of compounds with a range of polarities. |

| Flow Rate | 1.0 mL/min | A typical flow rate for a 4.6 mm ID column. |

| Column Temperature | 30 °C | To ensure reproducible retention times. |

| Detection Wavelength | 267 nm | A common wavelength for the detection of Sitagliptin and its impurities.[18] |

| Injection Volume | 10 µL | A standard injection volume. |

Experimental Protocol: A Step-by-Step Guide for Method Development

-

Standard and Sample Preparation:

-

Prepare a stock solution of Sitagliptin reference standard and Sitagliptin Deamino Impurity 1 reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Prepare working standard solutions at appropriate concentrations.

-

Prepare a sample solution of the Sitagliptin drug substance or product at a known concentration.

-

-

Chromatographic System Setup:

-

Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

-

Perform a blank injection (diluent) to ensure a clean baseline.

-

-

System Suitability Testing:

-

Inject the working standard solution multiple times to assess system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak area and retention time.

-

-

Analysis of Samples:

-

Inject the sample solution and the standard solution.

-

Identify the peaks corresponding to Sitagliptin and the Deamino Impurity 1 based on their retention times.

-

-

Quantification:

-

Calculate the amount of Deamino Impurity 1 in the sample using the peak area response from the standard solution.

-

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of Sitagliptin and its Deamino Impurity 1.

Caption: A schematic of the analytical workflow for the quantification of Sitagliptin Deamino Impurity 1.

Regulatory Context and Control Strategy

The control of impurities is a critical aspect of drug development and manufacturing, governed by regulatory guidelines such as ICH Q3A(R2).[3] This guideline outlines the thresholds for reporting, identification, and qualification of impurities in new drug substances.

A robust control strategy for Sitagliptin Deamino Impurity 1 should include:

-

Understanding the formation pathway: Identifying the specific process parameters or storage conditions that may lead to the formation of this impurity.

-

Process optimization: Modifying the manufacturing process to minimize the formation of the impurity.

-

Setting appropriate specifications: Establishing an acceptance criterion for the impurity in the drug substance and drug product specifications based on safety data and regulatory requirements.

-

Stability testing: Monitoring the levels of the impurity during stability studies to ensure that it remains within the specified limits throughout the shelf life of the product.

Conclusion: Ensuring the Quality and Safety of Sitagliptin

A comprehensive understanding of the chemical stability and degradation profile of Sitagliptin and its impurities is fundamental to ensuring the quality, safety, and efficacy of this important antidiabetic medication. Sitagliptin Deamino Impurity 1 (3-Desamino-2,3-dehydro Sitagliptin) represents a key impurity that requires careful monitoring and control.

This technical guide has provided a detailed overview of the identity, synthesis, potential formation pathways, and analytical methodologies for this impurity. By leveraging this knowledge, researchers, scientists, and drug development professionals can develop robust control strategies, ensuring that Sitagliptin products consistently meet the highest standards of quality and safety.

References

-

Penič, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega, 5(9), 4384-4393. [Link]

-

Penič, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. National Center for Biotechnology Information. [Link]

-

Penič, A., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ResearchGate. [Link]

-

Klaes, S., et al. (2023). Proposed degradation pathway of sitagliptin, which undergoes... ResearchGate. [Link]

-

SynZeal. (n.d.). Sitagliptin Phenylcrotonyl Analog (USP). SynZeal. [Link]

-

Asian Journal of Chemistry. (2017). Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. Asian Journal of Chemistry. [Link]

-

Pharmaffiliates. (n.d.). Sitagliptin Tablets EP Impurity FP-D. Pharmaffiliates. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Development and validation of stability indicating assay method by HPLC for the analysis of sitagliptin phospahte in bulk. Journal of Chemical and Pharmaceutical Research. [Link]

-

bepls. (2024). Development and Validation of RP-HPLC Method for The Estimation of Impurity from Sitagliptin Bulk and formulation. bepls. [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Scite. (2018). A validated stability indicating HPLC method for determination of sitagliptin. Scite. [Link]

-

ResearchGate. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. ResearchGate. [Link]

-

Alchimica. (n.d.). Sitagliptin DeaMino IMpurity 1 (1 x 100 mg). Alchimica. [Link]

-

National Center for Biotechnology Information. (2021). Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor. National Center for Biotechnology Information. [Link]

-

Scispace. (2018). A validated stability indicating HPLC method for determination of sitagliptin. Scispace. [Link]

-

ResearchGate. (2009). Synthesis of Sitagliptin. ResearchGate. [Link]

-

PubMed. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. PubMed. [Link]

-

Drug Analytical Research. (2023). Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. Drug Analytical Research. [Link]

-

XIAMEN EQUATION CHEMICAL CO.,LTD. (n.d.). Sitagliptin DeaMino IMpurity 1. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]

-

Semantic Scholar. (2017). Analytical Methods for Determination of Sitagliptin : An Updated. Semantic Scholar. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2017). Analytical Methods for Determination of Sitagliptin. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

International Journal of Current Science Research and Review. (2024). Various Analytical Methods for Analysis of Sitagliptin. International Journal of Current Science Research and Review. [Link]

Sources

- 1. seer.ufrgs.br [seer.ufrgs.br]

- 2. bepls.com [bepls.com]

- 3. ijpsr.com [ijpsr.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Sitagliptin Phenylcrotonyl Analog (USP) | 1253056-18-6 | SynZeal [synzeal.com]

- 9. synthinkchemicals.com [synthinkchemicals.com]

- 10. Sitagliptin DeaMino IMpurity 1 | 1253056-18-6 [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. asianpubs.org [asianpubs.org]

- 13. jocpr.com [jocpr.com]

- 14. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scite.ai [scite.ai]

- 16. Analytical Methods for Determination of Sitagliptin : An Updated | Semantic Scholar [semanticscholar.org]

- 17. globalresearchonline.net [globalresearchonline.net]

- 18. ijcsrr.org [ijcsrr.org]

Technical Guide: Spectroscopic Analysis of Sitagliptin Deamino Impurity 1

Abstract

This technical guide provides an in-depth exploration of the spectroscopic analysis of a critical process-related impurity of Sitagliptin, known as Sitagliptin Deamino Impurity 1. As regulatory scrutiny over pharmaceutical impurities intensifies, robust and reliable analytical methods are paramount for ensuring drug safety and efficacy. This document details the application of Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy for the characterization and identification of this specific impurity. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both theoretical grounding and practical, field-proven protocols.

Introduction: The Imperative of Impurity Profiling

Sitagliptin is a potent, orally active inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely prescribed for the management of type 2 diabetes mellitus.[1][2] The synthetic pathway for any active pharmaceutical ingredient (API) is a complex process where side reactions can lead to the formation of impurities.[1] These impurities, even in minute quantities, can impact the drug product's quality, safety, and efficacy.[1] Consequently, regulatory bodies worldwide mandate rigorous impurity profiling.

This guide focuses on a specific known impurity: Sitagliptin Deamino Impurity 1 . This compound, also identified as 3-Desamino-2,3-dehydro Sitagliptin or Sitagliptin FP Impurity D, represents a structural modification of the parent molecule that necessitates distinct analytical characterization.[3][4][5][6]

Analyte Profile: Sitagliptin Deamino Impurity 1

To effectively analyze this impurity, a clear understanding of its structure is essential.

-

Systematic Name: (2E)-1-[3-(trifluoromethyl)-5,6-dihydro[1][7][8]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)but-2-en-1-one[3][5]

-

Common Synonyms: 3-Desamino-2,3-dehydro Sitagliptin, Sitagliptin Impurity 8[3][4]

-

Molecular Weight: 390.29 g/mol [3]

The structural transformation from Sitagliptin to this impurity involves the formal loss of the primary amine group and the introduction of a carbon-carbon double bond, creating a conjugated α,β-unsaturated ketone system. This structural change is the key to its distinct spectroscopic signature.

UV-Visible Spectroscopic Analysis

Theoretical Basis & Causality

UV-Visible spectroscopy measures the absorption of light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. The wavelength of maximum absorbance (λmax) is characteristic of the molecule's chromophores—the parts of the molecule that absorb light.

-

Sitagliptin: The parent drug, Sitagliptin, typically exhibits a λmax around 267 nm.[10][11][12][13] This absorption is primarily due to the π → π* transitions within the trifluorophenyl ring and the triazolopyrazine moiety.

-

Deamino Impurity 1: The deamination and subsequent formation of a double bond create an extended system of conjugation. The α,β-unsaturated ketone (enone) system is a potent chromophore. This extension of the conjugated system is expected to cause a bathochromic shift (shift to a longer wavelength) in the λmax compared to the parent Sitagliptin. While specific public domain spectra for this impurity are scarce, the structural changes definitively alter the electronic transition energies. The absence of the characteristic 267 nm peak of Sitagliptin, or the appearance of a new, shifted peak, is a primary diagnostic indicator.[14]

Experimental Protocol: UV-Vis Spectrophotometry

This protocol provides a robust framework for analysis. It must be validated for its intended use as per ICH Q2(R1) guidelines.

Objective: To determine the UV absorbance profile of Sitagliptin Deamino Impurity 1.

Materials:

-

UV-Visible Spectrophotometer (double beam)

-

Matched 1 cm quartz cuvettes

-

Volumetric flasks and pipettes (Class A)

-

Analytical balance

-

Reference Standard: Sitagliptin Deamino Impurity 1

-

Solvent: Methanol or Acetonitrile (HPLC grade). Sitagliptin is soluble in methanol and slightly soluble in acetonitrile.

Procedure:

-

Solvent Selection: Use a solvent that provides good solubility for the impurity and is transparent in the UV region of interest (typically >220 nm). Methanol is a common and effective choice.[15]

-

Standard Stock Solution Preparation: Accurately weigh approximately 10 mg of the Deamino Impurity 1 reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent to obtain a concentration of 100 µg/mL.

-

Working Standard Solution Preparation: Dilute the stock solution with the solvent to prepare a working standard of approximately 10 µg/mL. This concentration typically provides an absorbance value within the optimal range of the instrument (0.2 - 0.8 A.U.).

-

Blank Preparation: Use the same solvent as the blank reference.

-

Spectral Acquisition:

-

Set the spectrophotometer to scan over a wavelength range of 200 nm to 400 nm.

-

Autozero the instrument using the blank solution in both the sample and reference cuvettes.

-

Replace the blank in the sample cuvette with the working standard solution.

-

Acquire the absorption spectrum.

-

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) from the resulting spectrum.

Data Interpretation & Expected Results

The primary output is a UV spectrum plotting absorbance versus wavelength. The key feature is the λmax.

| Compound | Expected λmax | Key Chromophores |

| Sitagliptin | ~267 nm[11][12] | Trifluorophenyl ring, Triazolopyrazine moiety |

| Deamino Impurity 1 | Shifted from 267 nm (likely > 270 nm) | Trifluorophenyl ring, Triazolopyrazine moiety, α,β-Unsaturated Ketone |

The presence of a peak at a different λmax from the parent drug is a strong indicator of the impurity's presence. In a mixture analyzed by a diode-array detector (DAD) coupled with HPLC, this spectral difference is crucial for peak purity assessment and identification.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

Theoretical Basis & Causality

FT-IR spectroscopy probes the vibrational modes of a molecule's functional groups. When exposed to infrared radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. An FT-IR spectrum is a molecular fingerprint, providing direct evidence of the functional groups present.

The structural differences between Sitagliptin and its deamino impurity lead to a highly distinct FT-IR spectrum:

-

Sitagliptin: The spectrum is characterized by N-H vibrations (stretching and bending) from the primary amine, and a C=O stretch from the saturated ketone/amide environment (~1650 cm⁻¹).[16]

-

Deamino Impurity 1:

-

Absence of Amine Bands: The most telling difference is the complete absence of N-H stretching bands (typically 3300-3500 cm⁻¹) and N-H bending bands (~1600 cm⁻¹) associated with the primary amine.

-

Shifted Carbonyl (C=O) Stretch: The C=O group is now part of an α,β-unsaturated system. Conjugation lowers the bond order of the carbonyl, shifting its stretching frequency to a lower wavenumber (typically 1685–1665 cm⁻¹) compared to a simple saturated ketone.

-

Alkene (C=C) Stretch: A new band corresponding to the C=C double bond stretch will appear in the 1680–1620 cm⁻¹ region. This may sometimes overlap with other peaks but is a critical piece of evidence.

-

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern, rapid FT-IR technique requiring minimal sample preparation.

Objective: To obtain the characteristic FT-IR spectrum of Sitagliptin Deamino Impurity 1.

Materials:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).

-

Reference Standard: Sitagliptin Deamino Impurity 1 (solid powder).

-

Isopropanol or acetone for cleaning.

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR stage. This accounts for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the crystal.

-

Sample Application: Place a small amount of the solid impurity powder directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, at a resolution of 4 cm⁻¹. The typical range is 4000–400 cm⁻¹.[10]

-

Cleaning: After analysis, clean the crystal thoroughly with a solvent-moistened soft tissue.

Data Interpretation & Expected Results

The resulting spectrum should be analyzed for the presence and absence of key functional group absorptions.

| Functional Group | Expected Wavenumber (cm⁻¹) | Sitagliptin | Deamino Impurity 1 | Rationale for Difference |

| N-H Stretch (Amine) | 3500 - 3300 | Present | Absent | Loss of the primary amine group. |

| C-H Stretch (Aromatic) | 3100 - 3000 | Present | Present | Aromatic rings are common to both. |

| C-H Stretch (Aliphatic) | 3000 - 2850 | Present | Present | Aliphatic structures are common to both. |

| C=O Stretch (Ketone) | 1685 - 1665 | Present (~1650) | Present (Shifted) | Conjugation lowers the frequency. |

| C=C Stretch (Alkene) | 1680 - 1620 | Absent | Present | Formation of a new double bond. |

| N-H Bend (Amine) | ~1600 | Present | Absent | Loss of the primary amine group. |

| C-F Stretch | 1400 - 1000 | Present | Present | CF₃ and C-F groups are common to both. |

Integrated Analytical Workflow

In a regulated pharmaceutical laboratory, UV-Vis and FT-IR are not used in isolation. They are part of a larger, confirmatory workflow, often anchored by a separation technique like HPLC.

This workflow ensures trustworthiness and scientific integrity . The HPLC method provides separation and quantification, the UV detector gives the first indication of impurity identity through its unique λmax, and offline FT-IR analysis of an isolated fraction provides definitive structural confirmation by verifying the expected functional groups.

Conclusion

The spectroscopic analysis of Sitagliptin Deamino Impurity 1 is a clear example of structure-driven analytical science. The transformation from the parent Sitagliptin molecule induces significant and predictable changes in both the UV-Vis and FT-IR spectra. The formation of an α,β-unsaturated ketone results in a bathochromic shift in the UV spectrum, while the loss of the primary amine leads to the disappearance of characteristic N-H bands and the appearance of a C=C stretch in the FT-IR spectrum. By leveraging these distinct spectral fingerprints, analytical scientists can confidently identify and characterize this critical impurity, playing a vital role in ensuring the quality and safety of Sitagliptin drug products.

References

-

Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research. Available at: [Link]

-

Gumieniczek, A., et al. (2019). Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Chittireddy, H.N.P.R., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules. Available at: [Link]

-

Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. (2024). BEPLS. Available at: [Link]

-

Sonune, D. P., & Mone, M. K. (2013). ISOLATION, CHARACTERIZATION OF DEGRADATION PRODUCTS OF SITAGLIPTIN AND DEVELOPMENT OF VALIDATED STABILITY-INDICATING HPLC ASSAY METHOD FOR SITAGLIPTIN API AND TABLETS. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

-

Sitagliptin phosphate: isolation and identification of two degradation products formed under acid conditions and determination of in vitro cytotoxicity. (2023). Drug Analytical Research. Available at: [Link]

-

Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. (2017). Asian Journal of Chemistry. Available at: [Link]

-

Evaluation of Process Impurities and Degradants of Sitagliptin Phosphate by Validated Stability Indicating RP-LC Method. SciSpace. Available at: [Link]

-

Sitagliptin: A literature review on analytical and bio. (2018). The Pharma Innovation Journal. Available at: [Link]

-

Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods. (2025). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

The FTIR spectra of the pure drug formulation (a), sitagliptin (b), and chitosan (c). ResearchGate. Available at: [Link]

-

The UV-vis excitation energy of Sitagliptin. ResearchGate. Available at: [Link]

-

Darwish, I. A., et al. (2011). Spectrophotometric Methods for the Determination of Sitagliptin and Vildagliptin in Bulk and Dosage Forms. Acta Pharmaceutica Sciencia. Available at: [Link]

-

Development, Validation and FTIR Characterization of Sitagliptin and Empagliflozin Using a Novel Analytical Method. (2023). International Journal for Innovative Research in Multidisciplinary Field. Available at: [Link]

-

DEVELOPMENT OF UV-SPECTROPHOTOMETRIC METHOD FOR SITAGLIPTIN IN BULK AND PHARMACEUTICAL FORMULATION. (2015). International Journal of Science Engineering and Technology. Available at: [Link]

-

Bhavyasri, K., et al. (2022). UV-Method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage form and its validation including stability studies. International Journal of Pharmaceutical and Bio-Medical Analysis. Available at: [Link]

-

UV Spectra of Sitagliptine. ResearchGate. Available at: [Link]

-

Walash, M., et al. (2018). Spectroflourometric and Spectrophotometric Methods for the Determination of Sitagliptin in Binary Mixture with Metformin and Ternary Mixture with Metformin and Sitagliptin Alkaline Degradation Product. Journal of Fluorescence. Available at: [Link]

-

UV Spectra of Sitagliptin and Metformin. ResearchGate. Available at: [Link]

-

UV Spectrophotometric Method Development and Validation of Sitagliptin in Bulk and Pharmaceutical Dosage Form. (2020). ResearchGate. Available at: [Link]

-

IR spectra of pure Sitagliptin Phosphate. ResearchGate. Available at: [Link]

-

Sitagliptin-impurities. Pharmaffiliates. Available at: [Link]

-

Sitagliptin FP Impurity D. GLP Pharma Standards. Available at: [Link]

-

Ube, T., et al. (2020). Efficient and Straightforward Syntheses of Two United States Pharmacopeia Sitagliptin Impurities: 3-Desamino-2,3-dehydrositagliptin and 3-Desamino-3,4-dehydrositagliptin. ACS Omega. Available at: [Link]

-

Spectrophotometric Techniques for the Determination of Sitagliptin Phosphate Drugs in Bulk and few Pharmaceutical Products by using MBTH Reagent. (2023). ResearchGate. Available at: [Link]

Sources

- 1. bepls.com [bepls.com]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. Sitagliptin DeaMino IMpurity 1 | 1253056-18-6 [chemicalbook.com]

- 5. glppharmastandards.com [glppharmastandards.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. seer.ufrgs.br [seer.ufrgs.br]

- 8. Determination of chemical stability of sitagliptin by LC-UV, LC-MS and FT-IR methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. ijirt.org [ijirt.org]

- 11. ijset.in [ijset.in]

- 12. ukaazpublications.com [ukaazpublications.com]

- 13. researchgate.net [researchgate.net]

- 14. Spectroflourometric and Spectrophotometric Methods for the Determination of Sitagliptin in Binary Mixture with Metformin and Ternary Mixture with Metformin and Sitagliptin Alkaline Degradation Product - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thepharmajournal.com [thepharmajournal.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Silico Prediction of Sitagliptin Deamino Impurity 1 Toxicity

A Senior Application Scientist's Perspective on Computational Toxicology for Pharmaceutical Impurity Assessment

Introduction: The Imperative of Impurity Profiling in Drug Development

In the landscape of pharmaceutical development, the rigorous assessment of impurities is not merely a regulatory hurdle but a fundamental pillar of patient safety.[1] Pharmaceutical impurities, which can originate from raw materials, synthetic intermediates, by-products, or degradation, have the potential to impact the efficacy and safety of the final drug product. Sitagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is a widely prescribed medication for the management of type 2 diabetes. As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of sitagliptin can lead to the formation of various impurities. One such impurity is Sitagliptin Deamino Impurity 1.[2][3] This guide provides a comprehensive, in-depth technical exploration of the in silico methodologies employed to predict the toxicity of this specific impurity, with a focus on genotoxicity and mutagenicity.

The transition towards in silico toxicology, or computational toxicology, represents a paradigm shift in preclinical safety assessment.[4][5] These computational methods offer a rapid, cost-effective, and ethically considerate alternative to traditional animal testing for the preliminary evaluation of chemical toxicities.[5][6] For pharmaceutical impurities, which are often present at very low levels, in silico approaches are particularly valuable for prioritizing those that may require further toxicological investigation.[1]

This document is structured to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for conducting an in silico toxicity assessment of Sitagliptin Deamino Impurity 1. We will delve into the underlying principles of computational toxicology, the regulatory context, detailed workflows for utilizing leading predictive models, and the critical interpretation of the generated data.

Part 1: Foundational Principles of In Silico Toxicology and the Regulatory Framework

The Rationale Behind In Silico Assessment

The core principle of in silico toxicology is the Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity of a chemical is directly related to its molecular structure.[7][8] By analyzing the structures of known toxic and non-toxic compounds, computational models can identify "structural alerts" or "toxicophores"—specific molecular fragments or properties that are associated with a particular toxicological endpoint.[9]

The primary advantages of employing in silico methods in the early stages of impurity assessment include:

-

Rapid Screening: Predictions can be generated in a fraction of the time required for in vitro or in vivo studies.[5]

-